molecular formula C15H24INO3 B15341830 (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide CAS No. 2990-37-6

(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide

Cat. No.: B15341830
CAS No.: 2990-37-6
M. Wt: 393.26 g/mol
InChI Key: DRTVIHPHYHVTNC-UHFFFAOYSA-M
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Description

(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide is a chemical compound that features a benzodioxane moiety linked to an ammonium iodide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide typically involves the reaction of 1,4-benzodioxane with an appropriate alkylating agent to introduce the ethyl group. This is followed by quaternization with diethylmethylamine and subsequent iodination to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The benzodioxane moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium bromide in polar solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Corresponding halide-substituted ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide involves its interaction with molecular targets such as enzymes or receptors. The ammonium group can form ionic bonds with negatively charged sites on proteins, influencing their activity. The benzodioxane moiety may also interact with hydrophobic pockets within the target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog without the ammonium group.

    (2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide: Similar structure but with a trimethylammonium group instead of diethylmethylammonium.

    (2-(1,4-Benzodioxan-5-yloxy)ethyl)dimethylammonium iodide: Similar structure but with a dimethylammonium group.

Uniqueness

(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide is unique due to its specific combination of the benzodioxane moiety and the diethylmethylammonium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2990-37-6

Molecular Formula

C15H24INO3

Molecular Weight

393.26 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C15H24NO3.HI/c1-4-16(3,5-2)9-10-17-13-7-6-8-14-15(13)19-12-11-18-14;/h6-8H,4-5,9-12H2,1-3H3;1H/q+1;/p-1

InChI Key

DRTVIHPHYHVTNC-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC1=CC=CC2=C1OCCO2.[I-]

Origin of Product

United States

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